Z-Asp-OtBu

Descripción

Chemical Nomenclature and Identification

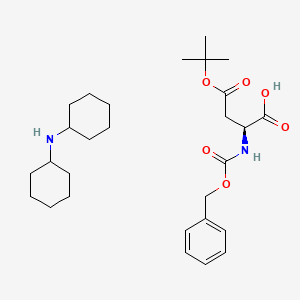

N-benzyloxycarbonyl-L-aspartic acid 4-tert-butyl ester is systematically identified through multiple nomenclature systems that reflect its complex molecular architecture and functional group arrangements. The compound bears the Chemical Abstracts Service registry number 5545-52-8, providing a unique identifier for this specific molecular entity within chemical databases and literature. Alternative systematic names include (2S)-4-[(2-methylpropan-2-yl)oxy]-4-oxo-2-(phenylmethoxycarbonylamino)butanoic acid, which explicitly describes the stereochemistry and substitution pattern of the molecule. The International Union of Pure and Applied Chemistry nomenclature designates this compound as L-aspartic acid, N-[(phenylmethoxy)carbonyl]-, 4-(1,1-dimethylethyl) ester, emphasizing the parent amino acid structure and the specific protecting groups employed.

The molecular formula C₁₆H₂₁NO₆ reflects the elemental composition, incorporating sixteen carbon atoms, twenty-one hydrogen atoms, one nitrogen atom, and six oxygen atoms, resulting in a molecular weight of 323.34 grams per mole. The compound exists as a white to off-white powder under standard conditions, demonstrating solubility in polar organic solvents such as dimethyl sulfoxide and methanol while exhibiting limited solubility in water. The InChI (International Chemical Identifier) string InChI=1S/C16H21NO6/c1-16(2,3)23-15(21)17-12(14(19)20)9-13(18)22-10-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,17,21)(H,19,20)/t12-/m0/s1 provides a unique structural representation that enables computational analysis and database searching.

Structural Characteristics and Molecular Properties

The molecular architecture of N-benzyloxycarbonyl-L-aspartic acid 4-tert-butyl ester exhibits sophisticated structural features that confer specific chemical reactivity patterns essential for peptide synthesis applications. The compound incorporates two distinct protecting groups strategically positioned to mask reactive functional groups during synthetic transformations. The benzyloxycarbonyl group, attached to the alpha-amino nitrogen, consists of a benzyl alcohol residue linked through a carbonyl bridge, creating a carbamate functionality that effectively suppresses the nucleophilic and basic properties of the amino group. This protecting group demonstrates remarkable stability under basic and neutral conditions while remaining susceptible to reductive cleavage through catalytic hydrogenation processes.

The tert-butyl ester moiety protecting the side-chain carboxyl group represents another critical structural element, featuring a quaternary carbon center that provides steric hindrance and enhances stability against nucleophilic attack. The tert-butyl group can be selectively removed under acidic conditions, typically employing trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol, while remaining stable under the basic conditions required for benzyloxycarbonyl deprotection. The predicted boiling point of approximately 513.1 degrees Celsius and density of 1.219 grams per cubic centimeter reflect the substantial molecular weight and compact structure of this protected amino acid derivative. The predicted pKa value of 3.67 indicates the acidic nature of the remaining free carboxyl group, which participates in peptide bond formation reactions during synthesis.

Historical Development in Peptide Chemistry

The development of N-benzyloxycarbonyl-L-aspartic acid 4-tert-butyl ester represents the culmination of decades of innovation in peptide synthesis methodology, tracing its origins to the pioneering work of Max Bergmann and Leonidas Zervas in the early 1930s. Bergmann and Zervas introduced the benzyloxycarbonyl protecting group in 1932, creating the foundation for what became known as the Bergmann-Zervas carbobenzoxy method of peptide synthesis. This revolutionary approach provided the first successful method for controlled peptide chemical synthesis, dominating the field for twenty years until the 1950s and establishing the precedent for modern protecting group strategies. Leonidas Zervas first prepared benzyl chloroformate in the early 1930s specifically for the introduction of the benzyloxycarbonyl protecting group, demonstrating remarkable foresight in recognizing the potential of this amine protection strategy.

The introduction of the benzyloxycarbonyl group was hailed as a "revolution" in peptide chemistry, essentially starting the distinct field of synthetic peptide chemistry and providing chemists with unprecedented control over peptide bond formation. The method enabled the synthesis of oligopeptides through sequential amino acid addition while preventing racemization of the protected amino acids, a critical advancement that ensured the stereochemical integrity of synthetic peptides. The subsequent development of the tert-butoxycarbonyl protecting group in the 1960s complemented the benzyloxycarbonyl methodology, providing an orthogonal protection strategy that could be removed under different conditions. Bruce Merrifield incorporated both protecting group systems into his revolutionary solid-phase peptide synthesis methodology, utilizing the relative acidolysis principle where different protecting groups could be selectively removed under varying acidic conditions.

The evolution of these protecting group strategies culminated in the development of sophisticated amino acid building blocks such as N-benzyloxycarbonyl-L-aspartic acid 4-tert-butyl ester, which incorporates both historical protecting group innovations into a single molecule. The Bergmann degradation method, developed by Max Bergmann in 1934, further demonstrated the utility of benzyloxycarbonyl-protected amino acids in peptide sequencing applications, although this method was later superseded by more efficient techniques. The historical significance of these developments cannot be overstated, as they provided the foundation for modern peptide synthesis methodologies that have enabled the production of numerous therapeutic peptides and proteins.

Significance in Biochemical Research

N-benzyloxycarbonyl-L-aspartic acid 4-tert-butyl ester occupies a position of paramount importance in contemporary biochemical research, serving as an indispensable building block for the synthesis of bioactive peptides and proteins with diverse therapeutic applications. The compound's utility extends across multiple research domains, including the synthesis of peptides for drug development, where it enables researchers to create prodrugs that enhance the bioavailability of active pharmaceutical ingredients. The strategic use of this protected amino acid derivative in pharmaceutical research has facilitated the development of novel therapeutic agents, particularly in the context of peptide-based drug discovery programs where precise control over peptide structure and stereochemistry is essential.

The compound demonstrates exceptional value in biochemical studies focused on enzyme mechanisms and protein interactions, providing researchers with the tools necessary to synthesize peptide substrates and inhibitors for detailed mechanistic investigations. The dual protecting group strategy employed in this molecule enables the selective modification of peptide structures during synthesis, allowing for the incorporation of specific amino acid residues at predetermined positions within peptide chains. This capability has proven particularly valuable in structure-activity relationship studies where systematic modifications of peptide sequences are required to understand the molecular basis of biological activity.

Beyond traditional peptide synthesis applications, N-benzyloxycarbonyl-L-aspartic acid 4-tert-butyl ester has found significant utility in polymer chemistry and materials science research, contributing to the development of novel polymeric materials with bioactive properties. The compound's chemical stability and selective deprotection characteristics make it an ideal candidate for incorporation into polymer backbones, enabling the creation of biodegradable materials with controlled release properties. Recent advances in peptide synthesis automation have further amplified the importance of this compound, as modern peptide synthesizers rely on well-characterized protected amino acid building blocks to achieve consistent and reproducible results.

The molecule's significance in biochemical research is further underscored by its role in enabling the synthesis of complex natural peptides and their analogs, facilitating studies of peptide hormones, neurotransmitters, and other bioactive compounds. The availability of this protected amino acid derivative has democratized access to peptide synthesis capabilities, enabling researchers worldwide to pursue investigations that were previously limited to specialized laboratories with extensive synthetic expertise. The continued development of new applications for this compound reflects the ongoing evolution of peptide chemistry and its expanding role in addressing contemporary challenges in medicine, materials science, and biotechnology.

Propiedades

IUPAC Name |

N-cyclohexylcyclohexanamine;(2S)-4-[(2-methylpropan-2-yl)oxy]-4-oxo-2-(phenylmethoxycarbonylamino)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO6.C12H23N/c1-16(2,3)23-13(18)9-12(14(19)20)17-15(21)22-10-11-7-5-4-6-8-11;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-8,12H,9-10H2,1-3H3,(H,17,21)(H,19,20);11-13H,1-10H2/t12-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEGXFHMMFLKBBW-YDALLXLXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CC(C(=O)O)NC(=O)OCC1=CC=CC=C1.C1CCC(CC1)NC2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)C[C@@H](C(=O)O)NC(=O)OCC1=CC=CC=C1.C1CCC(CC1)NC2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H44N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

504.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23632-70-4 | |

| Record name | L-Aspartic acid, N-[(phenylmethoxy)carbonyl]-, 4-(1,1-dimethylethyl) ester, compd. with N-cyclohexylcyclohexanamine (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23632-70-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-tert-Butyl hydrogen N-((benzyloxy)carbonyl)-L-aspartate, compound with dicyclohexylamine (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023632704 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-tert-butyl hydrogen N-[(benzyloxy)carbonyl]-L-aspartate, compound with dicyclohexylamine (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.618 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Conventional Laboratory Synthesis

The synthesis of Z-Asp-OtBu typically begins with L-aspartic acid, involving sequential protection of the α-amino and β-carboxyl groups. Key steps include:

-

Amino Group Protection :

-

Carboxyl Group Esterification :

Table 1: Standard Reaction Parameters for this compound Synthesis

| Step | Reagents | Temperature | Time | Yield |

|---|---|---|---|---|

| Amino protection | Cbz-Cl, NaOH | 0–5°C | 2–4 h | 85–92% |

| Esterification | tBuOH, H₂SO₄ | 0–5°C | 24–48 h | 78–85% |

| Purification | Recrystallization (EtOAc) | RT | – | 95%+ |

Industrial-Scale Production Methods

Continuous Flow Synthesis

Industrial protocols prioritize scalability and cost-efficiency. A patented method (CN106045883A) employs transition metal catalysts (e.g., CuSO₄) to enhance reaction kinetics:

Table 2: Industrial Process Optimization

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Reaction Volume | 100 mL–1 L | 500–10,000 L |

| Catalyst Loading | 1–2 mol% | 0.5–1 mol% |

| Purity Post-Reaction | 78–85% | 90–95% |

| Cycle Time | 48–72 h | 24–36 h |

Advanced Protection Strategies

Prevention of Aspartimide Formation

Aspartimide formation during peptide synthesis is a major challenge. Cyanosulfurylide (CSY) protection, as demonstrated by PMC7033154, offers a solution:

Table 3: Comparative Analysis of Protection Groups

| Group | Stability (pH 7–9) | Deprotection Method | Aspartimide Risk |

|---|---|---|---|

| OtBu | High | TFA | Moderate |

| CSY | Very High | NaOAc/AcOH (pH 4.5) | None |

| Benzyloxycarbonyl | Moderate | Hydrogenolysis | Low |

Purification and Quality Control

Recrystallization Techniques

Post-synthesis purification typically involves recrystallization from ethyl acetate/hexane mixtures:

Chromatographic Methods

For research-grade applications, flash chromatography (silica gel, 10% MeOH/DCM) resolves residual byproducts:

Case Studies in Peptide Synthesis

Synthesis of Teduglutide

Teduglutide, a 31-amino-acid peptide, historically faced challenges due to aspartimide formation at Asp³ and Asp¹⁵. Substituting this compound with CSY-protected analogs increased yields from 8% to 27%.

LDLa Module Synthesis

The LDLa module (6 cysteine residues) required CSY protection to suppress aspartimide byproducts entirely, enabling successful synthesis where conventional methods failed.

Comparative Evaluation of Methodologies

Yield and Scalability

Análisis De Reacciones Químicas

Types of Reactions

Z-Asp-OtBu undergoes various chemical reactions, including:

Hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic conditions to yield the free carboxyl group.

Deprotection: The Z group can be removed using hydrogenation or acidic conditions to yield the free amino group.

Coupling Reactions: The compound can participate in peptide coupling reactions to form peptide bonds with other amino acids or peptides.

Common Reagents and Conditions

Hydrolysis: Acidic conditions (e.g., trifluoroacetic acid) are commonly used.

Deprotection: Hydrogenation using palladium on carbon (Pd/C) or acidic conditions (e.g., hydrochloric acid) are employed.

Coupling Reactions: Dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) are frequently used.

Major Products Formed

The major products formed from these reactions include free aspartic acid derivatives and peptides, depending on the specific reaction conditions and reagents used .

Aplicaciones Científicas De Investigación

Z-Asp-OtBu has a wide range of applications in scientific research:

Chemistry: Used in the synthesis of peptides and other complex organic molecules.

Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.

Medicine: Investigated for its potential use in drug development and as a building block for therapeutic peptides.

Mecanismo De Acción

The mechanism of action of Z-Asp-OtBu involves its role as a protected amino acid derivative. The compound’s protected groups (tert-butyl ester and Z group) prevent unwanted side reactions during peptide synthesis. Upon deprotection, the free amino and carboxyl groups can participate in peptide bond formation, facilitating the synthesis of peptides and proteins .

Comparación Con Compuestos Similares

Z-Asp(OtBu)-OBzl (CAS: Unlisted)

- Molecular Formula: C₂₃H₂₇NO₆ (MW: 413.47 g/mol) .

- Key Differences : Replaces the β-carboxylic acid’s tert-butyl ester with a benzyl (Bzl) ester.

- Applications: Benzyl esters are cleaved via hydrogenolysis, making Z-Asp-OBzl useful in hydrogenation-sensitive syntheses. However, this limits compatibility with other protecting groups like Z or Trt.

- Stability : Less stable under acidic conditions compared to Z-Asp-OtBu.

Z-Asp(OtBu)-OSu (CAS: 3338-32-7)

- Molecular Formula : C₂₀H₂₄N₂O₈ (MW: 420.42 g/mol) .

- Key Differences : Incorporates a succinimidyl (OSu) active ester group.

- Applications : Enhances reactivity in peptide coupling by forming stable active esters, reducing racemization risk. Ideal for automated solid-phase synthesis .

- Drawbacks : Higher moisture sensitivity compared to this compound.

Z-D-Asp(OtBu)-OH·DCHA (CAS: 23632-70-4)

- Molecular Formula : C₂₈H₄₄N₂O₆ (MW: 504.66 g/mol) .

- Key Differences : D-enantiomer of this compound, complexed with dicyclohexylamine (DCHA) for improved crystallinity.

- Applications: Used in chiral peptide synthesis for metabolic stability studies. D-amino acids resist enzymatic degradation in vivo .

Data Tables

Table 1: Structural and Functional Comparison

| Compound | CAS | Molecular Formula | Molecular Weight | Key Protecting Groups | Stability Profile |

|---|---|---|---|---|---|

| This compound | 5545-52-8 | C₁₆H₂₁NO₆ | 323.34 | Z, OtBu | Acid-stable; TFA-labile |

| Z-Asp(OtBu)-OBzl | Unlisted | C₂₃H₂₇NO₆ | 413.47 | Z, OBzl | H₂/Pd-labile |

| Z-Asp(OtBu)-OSu | 3338-32-7 | C₂₀H₂₄N₂O₈ | 420.42 | Z, OSu | Moisture-sensitive |

| Z-D-Asp(OtBu)-OH·DCHA | 23632-70-4 | C₂₈H₄₄N₂O₆ | 504.66 | Z, OtBu, DCHA | Enhanced crystallinity |

Table 2: Hazard and Handling Comparison

Actividad Biológica

Z-Asp-OtBu, or Z-L-aspartic acid 4-tert-butyl ester, is a synthetic compound that plays a significant role in peptide synthesis and biochemistry. This article delves into its biological activity, applications in research, and potential therapeutic uses, supported by detailed findings and data.

Overview of this compound

This compound is primarily utilized in the synthesis of biologically active peptides. Its structure features a tert-butyl protecting group on the aspartic acid side chain, which enhances its reactivity in various biochemical applications. The compound is known for facilitating precise modifications of peptides, making it valuable in drug development and therapeutic applications.

This compound acts as a substrate or intermediate in the synthesis of peptides that can inhibit specific enzymes, notably angiotensin-converting enzyme (ACE). This enzyme plays a critical role in the regulation of blood pressure and fluid balance. Inhibition of ACE can lead to therapeutic effects in conditions such as hypertension and heart failure.

Case Studies and Research Findings

- Inhibition of Enzymatic Activity : Research indicates that derivatives of this compound have been synthesized to study their inhibitory effects on ACE. Modifications to the p-nitrophenyl group significantly affect binding affinity and specificity towards target enzymes, suggesting that structural variations can enhance therapeutic efficacy.

- Antimicrobial Activity : Urea derivatives synthesized from this compound have demonstrated significant antimicrobial activity against various bacterial strains, including Bacillus cereus, Staphylococcus aureus, and Streptococcus haemolyticus. These findings indicate potential applications in developing antimicrobial agents.

- Hepatoprotective Effects : Studies have shown that aspartic acid derivatives can provide hepatoprotection against acute liver injury by modulating inflammatory responses and regulating inflammasome activity. This suggests that this compound may have protective roles in liver health .

Data Tables

The following table summarizes the biological activities observed with this compound and its derivatives:

Applications in Research

This compound has diverse applications across various scientific fields:

- Proteomics : Utilized for synthesizing peptides that are crucial for understanding protein interactions and functions.

- Pharmaceutical Chemistry : Serves as a building block for developing new drugs targeting specific biological pathways.

- Nanotechnology : Investigated for its potential role in catalyzing reactions involving nanostructured materials.

Q & A

Q. What are the recommended synthetic protocols for Z-Asp-OtBu, and how can reproducibility be ensured?

this compound (benzyloxycarbonyl-L-aspartic acid β-tert-butyl ester) is typically synthesized via stepwise protection of aspartic acid. Key steps include tert-butyl esterification of the β-carboxylic acid and Z-group protection of the α-amine. Reproducibility hinges on strict control of reaction conditions (e.g., anhydrous environment, temperature, and stoichiometry of reagents like DCC/DMAP). Detailed characterization via -NMR and HPLC is critical to confirm purity (>95%) and avoid side products like diastereomers or incomplete protection .

Q. Which analytical methods are most reliable for characterizing this compound in peptide synthesis intermediates?

- NMR Spectroscopy : - and -NMR confirm regioselective protection and detect tert-butyl (δ ~1.4 ppm) and benzyloxycarbonyl (δ ~5.1 ppm) groups.

- Mass Spectrometry (MS) : High-resolution ESI-MS verifies molecular ion peaks (e.g., [M+H] at m/z 338.17 for this compound).

- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) assesses purity and identifies hydrolyzed byproducts .

Q. How should this compound be stored to maintain stability during long-term experiments?

Store under inert gas (argon) at −20°C in airtight, light-resistant containers. Regular stability testing via HPLC is advised, as moisture or acidic conditions can hydrolyze the tert-butyl ester, leading to aspartic acid derivatives that compromise peptide coupling efficiency .

Advanced Research Questions

Q. What strategies resolve contradictions in reported coupling efficiencies of this compound in solid-phase peptide synthesis (SPPS)?

Discrepancies often arise from solvent choice (e.g., DMF vs. DCM), activation reagents (HOBt vs. HOAt), or steric hindrance at the β-ester. Systematic DOE (Design of Experiments) can optimize parameters:

Q. How can researchers mitigate racemization risks during this compound incorporation into peptide chains?

Racemization at the aspartic acid α-carbon is a critical concern. Mitigation strategies include:

Q. What methodologies are recommended for analyzing this compound’s role in β-sheet stabilization within model peptides?

- Circular Dichroism (CD) : Monitor β-sheet formation (negative peak at ~218 nm) in aqueous buffers.

- Molecular Dynamics (MD) Simulations : Use force fields (AMBER/CHARMM) to model tert-butyl ester interactions with adjacent residues.

- X-ray Crystallography : Resolve tert-butyl packing effects in crystalline peptide analogs. Cross-reference with FTIR data (amide I band shifts) for secondary structure validation .

Q. How should researchers address conflicting data on this compound’s compatibility with Fmoc/t-Bu SPPS strategies?

Contradictions often stem from tert-butyl ester lability under basic Fmoc deprotection conditions (piperidine). Solutions include:

- Alternative Protecting Groups : Use photolabile (NVOC) or acid-labile (Boc) groups for the α-amine.

- Kinetic Analysis : Quantify tert-butyl hydrolysis rates via LC-MS under varying piperidine concentrations (0.5–20% v/v).

- Orthogonal Protection : Employ Alloc or Dde groups for selective deprotection .

Methodological & Ethical Considerations

Q. What are best practices for documenting this compound synthesis and characterization in peer-reviewed publications?

- Experimental Section : Detail reagent grades, solvent drying methods, and purification techniques (e.g., column chromatography R values).

- Supporting Information : Provide raw NMR/MS spectra, HPLC chromatograms, and crystallographic data (CIF files).

- Reproducibility : Adhere to Beilstein Journal guidelines, ensuring all procedures are replicable with ≤5% yield variation .

Q. How can researchers design statistically robust studies to evaluate this compound’s performance in novel peptide analogs?

- Sample Size : Use power analysis (α=0.05, β=0.2) to determine minimum n-values.

- Controls : Include negative controls (unprotected aspartic acid) and positive controls (commercial this compound).

- Blinding : Implement double-blinding in bioactivity assays to reduce bias .

Q. What frameworks ensure ethical data management when reporting this compound-related research?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.